N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Overview
Description
“N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” is a compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed as 1H-indazole . The stereochemistry of a six-membered ring of the fused indazoles resembles that of keto esters . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include condensation, dehydration, and cyclization . Dehydration was found to be faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Scientific Research Applications
Molecular Interaction and Enzyme Inhibition
N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide and its derivatives have been explored for their potential in inhibiting certain enzymes, specifically monoamine oxidase B (MAO-B). These compounds are identified as highly potent, selective, competitive, and reversible inhibitors of MAO-B, offering potential therapeutic avenues for conditions where modulation of this enzyme is beneficial. Computational docking studies have provided insights into the inhibitors' interaction with the enzyme binding site, rationalizing their high potency despite their small molecular size (Tzvetkov et al., 2014).
Crystal Structure Analysis
The structure of various indazole derivatives, including fluorinated indazoles, has been determined through techniques such as X-ray crystallography. These studies offer valuable insights into the molecular structure and properties of these compounds, contributing to our understanding of their behavior and potential applications in various scientific domains. For instance, the structures of NH-indazoles were determined, shedding light on their supramolecular interactions and behavior in crystal form (Teichert et al., 2007).
Synthesis and Transformation
A considerable amount of research has been dedicated to the synthesis and transformation of indazole derivatives, aiming to explore their potential applications and understand their chemical behavior. Syntheses of various indazole derivatives have been reported, revealing the potential for these compounds in areas such as antimicrobial, analgesic, and anti-inflammatory activities. These studies contribute to the broader application of indazole derivatives in pharmaceuticals and other fields (Gein et al., 2021; Murugavel et al., 2010; Gein et al., 2019).
Pharmacological Evaluation
Indazole derivatives have been evaluated for their pharmacological properties, including their activities as CB1/CB2 receptor agonists. These studies are essential for understanding the potential therapeutic uses of these compounds and their effects on biological systems. For instance, carboxamide-type synthetic cannabinoids, which include indazole derivatives, have been synthesized and evaluated for their activities as CB1/CB2 receptor agonists (Doi et al., 2017).
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It’s plausible that it interacts with its targets (chk1, chk2, and sgk) to inhibit their activity, thereby affecting the cell cycle and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide are likely related to cell cycle regulation and cell volume regulation, given its potential targets . The inhibition of CHK1 and CHK2 could disrupt the cell cycle, potentially leading to cell death. Similarly, the inhibition of SGK could affect cell volume regulation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effects on CHK1, CHK2, and SGK . This could result in disrupted cell cycle regulation and cell volume regulation, potentially leading to cell death .
Properties
IUPAC Name |
N-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-9(13)8-6-4-2-3-5-7(6)11-12-8/h2-5H2,1H3,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXNJFGNHRDWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC2=C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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